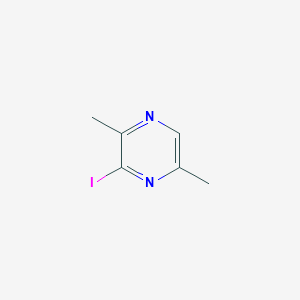

3-Iodo-2,5-dimethylpyrazine

Übersicht

Beschreibung

3-Iodo-2,5-dimethylpyrazine (3-IP) is an organoiodine compound with the chemical formula C5H5IN. It is a colorless solid that is structurally related to pyrazine and is used in the synthesis of various organic compounds. 3-IP has a variety of applications in scientific research, including as a fluorescent dye, as a reagent in organic synthesis, and as a tool to study enzyme-catalyzed reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

3-Iodo-2,5-dimethylpyrazine is a valuable building block in the synthesis of various heterocyclic compounds. Due to the presence of both iodine and pyrazine rings, it serves as a versatile intermediate in constructing complex molecules for pharmaceuticals and agrochemicals. Its reactivity with nucleophiles and metals facilitates the formation of diverse heterocyclic structures essential for biological activity .

Pharmaceutical Research

In pharmaceutical research, 3-Iodo-2,5-dimethylpyrazine is used to develop new drugs. Its iodine moiety is particularly useful in creating radiocontrast agents for imaging techniques like CT scans. Additionally, modifications of the pyrazine ring can lead to compounds with potential therapeutic effects against various diseases .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. The pyrazine unit can interact with other molecules and metals to form conductive materials. These materials are being explored for use in solar cells, light-emitting diodes (LEDs), and transistors .

Agrochemical Synthesis

3-Iodo-2,5-dimethylpyrazine is also instrumental in synthesizing agrochemicals. Its derivatives can act as intermediates in producing herbicides, pesticides, and fungicides. The structural diversity achievable with this compound allows for the creation of chemicals that target specific pests or weeds without harming crops .

Flavor and Fragrance Industry

In the flavor and fragrance industry, derivatives of 3-Iodo-2,5-dimethylpyrazine are used to impart unique scents and tastes. These compounds can contribute to the nutty, roasted flavors in food products or the earthy scents in perfumes .

Biochemical Studies

Due to its structural features, 3-Iodo-2,5-dimethylpyrazine is used in biochemical studies to investigate enzyme-substrate interactions. It can serve as a substrate analog to study the binding and catalytic mechanisms of enzymes that interact with pyrazine derivatives .

Wirkmechanismus

Target of Action

Pyrazines and their derivatives are known to interact with various biological targets, influencing a range of physiological processes .

Mode of Action

Pyrazines typically interact with their targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, resulting in a physiological response .

Biochemical Pathways

It’s known that pyrazines are typically formed from amino acids and sugars in chemical reactions such as the maillard reaction . In a study, it was demonstrated that 3-ethyl-2,5-dimethylpyrazine, a related compound, can be produced from L-threonine by a simple bacterial operon .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrazines and their derivatives are known to have various physiological effects, including acting as flavoring agents in foods and as chemical transmitters in living organisms .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound .

Eigenschaften

IUPAC Name |

3-iodo-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLFJVQEKULVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577956 | |

| Record name | 3-Iodo-2,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2,5-dimethylpyrazine | |

CAS RN |

59021-15-7 | |

| Record name | 3-Iodo-2,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

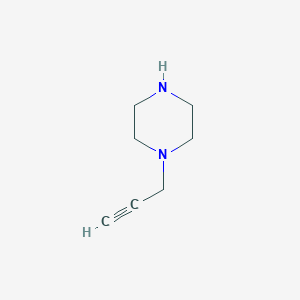

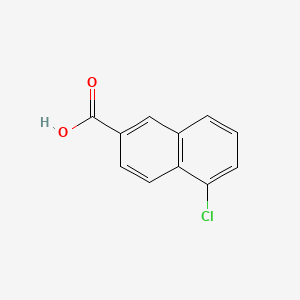

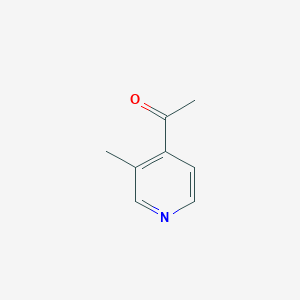

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6,8-Tribromoimidazo[1,2-a]pyrazine](/img/structure/B1601808.png)

![5-Methylpyrazolo[1,5-A]pyridine](/img/structure/B1601812.png)

![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)

![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)

![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)